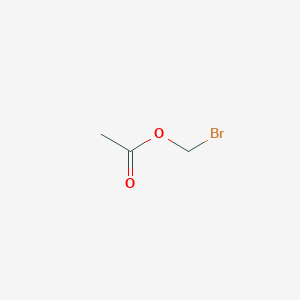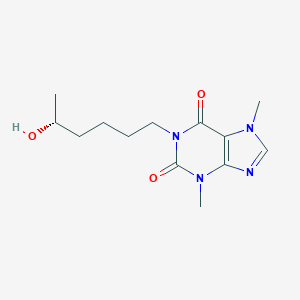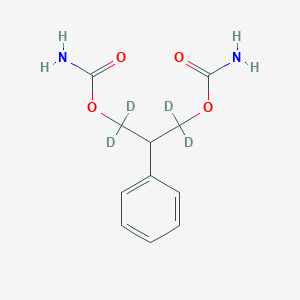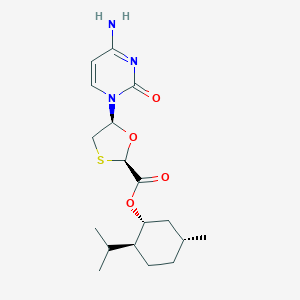
(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The compound has been synthesized through various multi-step procedures, including the transglycosylation process. For instance, Mao Liu et al. (2000) reported the synthesis of related compounds via transglycosylation of a silylated precursor with silylated 5-azacytosine and fluorosubstituted 3-deazacytosines, followed by deprotection steps. This method was evaluated for its potential in producing compounds with cytotoxic and antiviral activities against tumor cell lines and viruses like HIV-1 and HBV (Mao Liu et al., 2000).
Biological Evaluation
The biological evaluation of these compounds has shown promising results in in vitro studies. For example, synthesized compounds were tested for cytotoxicity against various tumor cell lines and antiviral activity against HIV-1 and HBV, highlighting the compound's potential in therapeutic applications (Mao Liu et al., 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate involves the protection of the hydroxyl group in the starting material, followed by the introduction of the oxathiolane ring. The amino group is then introduced through a nucleophilic substitution reaction. The final step involves the deprotection of the hydroxyl group and the carboxylate group to obtain the desired compound.", "Starting Materials": [ "2-Isopropyl-5-methylcyclohexanol", "5-bromo-2-chloro-1-(2-hydroxyethyl)-1,3-oxathiolane", "4-amino-2-oxopyrimidine", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Ethyl acetate", "Methanol" ], "Reaction": [ { "Step 1": "Protection of the hydroxyl group in 2-Isopropyl-5-methylcyclohexanol using 4-(dimethylamino)pyridine (DMAP) and tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF to obtain TBDMS ether." }, { "Step 2": "Addition of 5-bromo-2-chloro-1-(2-hydroxyethyl)-1,3-oxathiolane to the TBDMS ether in the presence of DIPEA and DIC in DMF to obtain the oxathiolane ring." }, { "Step 3": "Introduction of the amino group through a nucleophilic substitution reaction of the bromine in the oxathiolane ring with 4-amino-2-oxopyrimidine in the presence of DIPEA and DIC in DMF." }, { "Step 4": "Deprotection of the TBDMS ether and the carboxylate group using TBAF in methanol and ethyl acetate to obtain the desired compound." } ] } | |
CAS RN |
147027-10-9 |
Molecular Formula |
C18H27N3O4S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13+,15+,17-/m0/s1 |
InChI Key |
QMYKWNYBSBURDT-FLXYMXBTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=CC(=NC3=O)N)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |
Appearance |
Powder |
Other CAS RN |
147126-73-6 |
Pictograms |
Environmental Hazard |
synonyms |
(2R,5S)-5-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid _x000B_(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



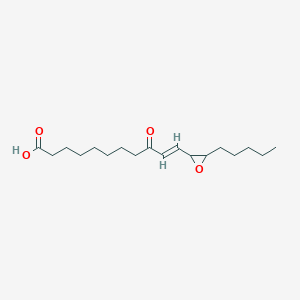

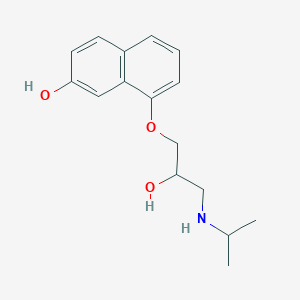




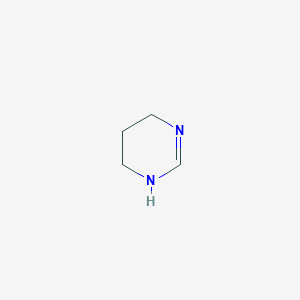
![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)
